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DL-CYSTINE (15N2)

Cat. No.: B1580192
M. Wt: 242.28
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biomedical Research

The use of stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), offers a safe and effective way to study metabolic pathways and the dynamics of protein synthesis. alfa-chemistry.comdiagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them particularly suitable for studies in humans and other vulnerable populations. diagnosticsworldnews.commetsol.com By replacing naturally abundant nitrogen-14 (¹⁴N) with ¹⁵N, researchers can easily distinguish between labeled and unlabeled compounds using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.com This allows for precise measurements and provides valuable information on the behavior and interactions of nitrogen-containing molecules. alfa-chemistry.com

The applications of stable isotope labeling are extensive and include:

Metabolic Flux Analysis: This technique helps in studying the flow of nutrients and metabolites within biological systems, which can aid in identifying potential drug targets for metabolic disorders.

Protein Dynamics Studies: By incorporating isotopically labeled amino acids into proteins, researchers can track their synthesis and degradation rates.

Drug Development: Stable isotope labeling is crucial for investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com

Rationale for Utilizing 15N-Labeled Compounds in Biochemical Studies

Nitrogen is a fundamental component of essential biomolecules such as amino acids and nucleotides. The use of ¹⁵N-labeled compounds allows researchers to trace the path of nitrogen through various biological processes. ontosight.ai This is invaluable for:

Studying Nitrogen Metabolism: Gaining insights into how nitrogen is processed and utilized within living organisms. ontosight.ai

Investigating Protein Synthesis: Tracking the incorporation of labeled amino acids into proteins to understand their synthesis, structure, and function. ontosight.ai

Elucidating Metabolic Pathways: By following the ¹⁵N label, scientists can map out complex biochemical routes. alfa-chemistry.com

Overview of DL-Cystine as a Central Metabolite in Biological Systems

Cystine, a disulfide-linked dimer of the amino acid cysteine, plays a critical role in cellular functions. nih.govmedchemexpress.com It is an important source of sulfur in human metabolism and is a key structural component of many proteins and hormones. hmdb.ca The intracellular pool of cysteine can be maintained through the uptake of cystine or by de novo synthesis. nih.gov Cysteine is involved in various metabolic pathways, including the synthesis of the vital antioxidant glutathione (B108866). nih.govresearchgate.net

The DL-Cystine form represents a mixture of the L- and D-isomers. In the context of isotope labeling, DL-CYSTINE (15N2) refers to DL-Cystine in which the nitrogen atoms in both cysteine residues are replaced with the ¹⁵N isotope. ckisotopes.comotsuka.co.jpckisotopes.comchemie-brunschwig.cheurisotop.comshoko-sc.co.jp This labeled compound serves as a powerful tool for tracing the metabolic fate of cystine and cysteine in various research applications.

Interactive Table: Key Research Applications of Stable Isotope Labeling

Application Area Description Key Isotope Used
Metabolic Flux Analysis Tracing the flow of nutrients and metabolites through biochemical pathways. ¹³C, ¹⁵N
Proteomics Studying protein turnover, interactions, and expression levels. ¹⁵N, ¹³C
Drug Development Investigating the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. musechem.com²H, ¹³C, ¹⁵N
Clinical Diagnostics Aiding in the diagnosis of various diseases through metabolic profiling. diagnosticsworldnews.com¹³C, ¹⁵N
Environmental Science Studying nutrient cycling and the fate of pollutants in ecosystems. ¹⁵N

Properties

Molecular Weight

242.28

Purity

98%

Origin of Product

United States

Synthesis and Preparation of Dl Cystine 15n2 for Research Applications

Strategies for Isotopic Enrichment of DL-Cystine with 15N

Isotopic enrichment of DL-Cystine with the stable isotope ¹⁵N is a fundamental step in producing DL-CYSTINE (15N2). This process involves the introduction of ¹⁵N atoms into the cystine molecule, replacing the naturally abundant ¹⁴N. alfa-chemistry.com Several strategies are employed to achieve high levels of isotopic enrichment, primarily categorized as metabolic labeling and chemical synthesis.

Metabolic labeling, or cell-based protein labeling, involves growing microorganisms or cells in a culture medium where the sole nitrogen source is a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl. alfa-chemistry.comoup.com The organisms incorporate the ¹⁵N into the amino acids they synthesize, including cysteine. The labeled proteins are then harvested and hydrolyzed to release the ¹⁵N-labeled amino acids, from which L-Cystine (¹⁵N₂) can be isolated. oup.com While effective for producing L-isomers, this method can be costly and complex for producing the DL-racemic mixture. acs.orgutoronto.ca

Chemical synthesis offers a more direct route to DL-CYSTINE (15N2). One common approach is to start with a simple, ¹⁵N-labeled precursor, like ¹⁵NH₃ gas or ¹⁵NH₄Cl, and incorporate it into the molecular structure through a series of chemical reactions. alfa-chemistry.com For instance, a β-halogeno-alanine can be reacted with a trithiocarbonate (B1256668), followed by acid decomposition to yield DL-Cystine. google.com By using a ¹⁵N-labeled nitrogen source in the initial steps, DL-CYSTINE (15N2) can be synthesized. Another method involves the isotopic exchange where ¹⁴N atoms in a pre-existing cystine molecule are replaced with ¹⁵N atoms using isotopically labeled reagents. alfa-chemistry.com

A significant challenge in some labeling strategies is the potential for metabolic scrambling, where the ¹⁵N label is unintentionally transferred to other amino acids. acs.orgnih.gov However, studies have shown that certain amino acids, including cysteine, experience minimal metabolic scrambling, making them good candidates for selective labeling. nih.gov

Production Methodologies for High-Purity DL-CYSTINE (15N2)

The production of high-purity DL-CYSTINE (15N2) for research applications necessitates robust purification and manufacturing protocols. Following synthesis, the crude product contains a mixture of the desired labeled compound, unreacted precursors, and byproducts. Therefore, purification is a critical step to ensure the final product meets the stringent requirements for research use.

One established industrial process for producing unlabeled DL-cysteine involves reacting a β-halogeno-alanine with a trithiocarbonate to form a mono(amino-carboxyethyl) ester of trithiocarbonate, which is then subjected to acid decomposition. google.com This process is noted for its mild reaction conditions and high yield, making it adaptable for the synthesis of isotopically labeled versions. google.com

For the purification of cysteine-containing peptides and amino acids, various chromatographic techniques are employed. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) is a powerful method for separating the target compound based on its hydrophobicity. caltech.edu Ion-exchange chromatography can also be used to separate molecules based on their net charge. psu.edu These methods, often used in combination, are effective in removing impurities and isolating the desired DL-CYSTINE (15N2) with high chemical purity.

Furthermore, techniques like filter-aided sample preparation (FASP) can be utilized to enrich for cysteine-containing peptides, which can be adapted for the purification of the amino acid itself. acs.org This method involves the use of ultrafiltration units to remove reagents and byproducts, leading to a more concentrated and pure sample. acs.org

The table below summarizes key aspects of production methodologies for high-purity DL-CYSTINE (15N2).

Production Stage Methodology Key Advantages
Synthesis Chemical Synthesis (e.g., from β-halogeno-alanine)Direct, high yield, suitable for DL-form
Purification High-Performance Liquid Chromatography (HPLC)High-resolution separation
Purification Ion-Exchange ChromatographySeparation based on charge
Enrichment Filter-Aided Sample Preparation (FASP)Efficient removal of contaminants

Quality Control and Isotopic Purity Assessment for Research-Grade DL-CYSTINE (15N2)

Ensuring the quality and isotopic purity of research-grade DL-CYSTINE (15N2) is paramount for its use as an internal standard in quantitative proteomics and other applications. oup.comyale.edu The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.comlucerna-chem.ch

Mass spectrometry is a powerful tool for determining both the chemical purity and the isotopic enrichment of the labeled compound. nih.gov High-resolution mass spectrometry, such as time-of-flight (TOF) MS, can accurately resolve the mass difference between the ¹⁵N-labeled compound and its unlabeled counterpart. researchgate.netalmacgroup.com By analyzing the isotopic distribution pattern in the mass spectrum, the percentage of ¹⁵N enrichment can be precisely calculated. cdnsciencepub.comnih.gov For complex samples, techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS) are used to separate the analyte from the matrix before MS analysis. caltech.edunih.gov

The isotopic purity is a critical parameter, and its determination often requires correcting for the natural abundance of other isotopes, such as ¹³C. almacgroup.comnih.gov Specialized algorithms and software are used to deconvolve the mass spectra and accurately quantify the mole fraction of the ¹⁵N₂-labeled species. nih.gov For highly enriched samples (≥10 atom % ¹⁵N), specific methods that measure the ratios of ²⁹N₂ and ³⁰N₂ ions are more accurate than conventional methods that rely on the ²⁸N₂ peak, which can be affected by background contamination. cdnsciencepub.com

The following table presents a typical specification for research-grade DL-CYSTINE (15N2).

Parameter Specification Analytical Method
Chemical Purity ≥98%HPLC, GC/MS
Isotopic Enrichment (¹⁵N) ≥98%Mass Spectrometry (MS)

In addition to MS, NMR spectroscopy can provide detailed structural information and confirm the position of the ¹⁵N labels within the molecule. lucerna-chem.ch The combination of these analytical techniques ensures that the final product meets the high standards required for reliable and reproducible research findings.

Methodological Frameworks for Isotopic Tracing with Dl Cystine 15n2

Principles of Stable Isotope Tracer Methodology in Metabolic Research

Stable isotope tracing is a robust technique used to follow the journey of atoms from a precursor molecule, or "tracer," into various downstream metabolites within a biological system. nih.gov This methodology relies on the introduction of molecules enriched with a stable isotope, such as ¹⁵N, into the system of study, which can range from cell cultures to whole organisms. nih.govrsc.org These labeled molecules are chemically identical to their naturally abundant, unlabeled counterparts (known as the "tracee") and participate in the same biochemical reactions. biorxiv.org

The key principle is that the heavier mass of the stable isotope (e.g., ¹⁵N versus the more common ¹⁴N) allows the labeled molecules and their metabolic products to be distinguished from their unlabeled forms using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biorxiv.orgnih.govasm.org Mass spectrometry, in particular, separates ions based on their mass-to-charge ratio, making it possible to detect the mass shift imparted by the ¹⁵N atoms and quantify the extent of their incorporation into downstream metabolites. nih.gov

By administering a tracer like DL-CYSTINE (15N2) and analyzing samples over time, researchers can:

Trace metabolic pathways: Identify the sequence of reactions a molecule undergoes. nih.gov

Quantify metabolic fluxes: Measure the rate of metabolite conversion through a specific pathway. nih.govrsc.org

Determine precursor-product relationships: Establish which molecules contribute to the synthesis of others. elifesciences.org

Assess the relative activity of competing pathways: Understand how cells partition resources under different conditions. elifesciences.org

Tracing nitrogen with ¹⁵N is especially informative for studying amino acid and nucleotide metabolism. rsc.orgasm.org The use of dual-labeled tracers, such as those containing both ¹³C and ¹⁵N, can provide even more detailed insights by simultaneously tracking the carbon and nitrogen backbones of molecules through complex metabolic networks. rsc.orgasm.org

Design Considerations for DL-CYSTINE (15N2) Tracing Experiments

A successful tracing experiment with DL-CYSTINE (15N2) requires careful planning to ensure the results are accurate and interpretable. Several key factors must be considered in the experimental design.

A primary consideration is the experimental system , which can be in vitro (e.g., cultured cells) or in vivo (e.g., animal models). For in vitro studies, the choice of culture medium is critical. To accurately trace the fate of DL-CYSTINE (15N2), researchers often use custom-formulated media that are deficient in unlabeled cystine and cysteine. nih.govnih.govelifesciences.org This ensures that the labeled tracer is the primary source for cellular cysteine. It is also common practice to use dialyzed fetal bovine serum (dFBS) as a supplement, as this removes small molecules like unlabeled amino acids that could dilute the tracer and confound the results. nih.govnih.gov

The concentration of the tracer and the duration of labeling are also crucial parameters. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxicity or altering the cell's normal metabolic state. nih.gov The labeling time can range from minutes to days, depending on the turnover rate of the metabolites of interest. asm.orgnih.govbiorxiv.org For example, tracing the rapid synthesis of glutathione (B108866) (GSH) may require shorter time points, while assessing protein turnover would necessitate longer incubation periods. elifesciences.orgnih.gov

Another important step is to allow cells to reach a metabolic and isotopic steady state , where the rate of tracer uptake and incorporation into metabolites becomes constant. nih.gov This is often achieved by preconditioning the cells in unlabeled medium before introducing the ¹⁵N-labeled tracer. elifesciences.org Finally, the analytical methods must be capable of resolving the labeled metabolites. High-resolution mass spectrometry is often required to distinguish between different isotopologues (molecules that differ only in their isotopic composition) and to accurately correct for the natural abundance of stable isotopes, which can otherwise interfere with the measurement of tracer incorporation. nih.gov

The following table summarizes key design considerations from various studies using labeled cystine tracers.

Experimental Design ParameterExample ImplementationRationaleStudy Reference
Culture Medium Cystine/cysteine-free RPMI or DMEM supplemented with labeled cystine.To control the source of cysteine and maximize tracer incorporation. nih.govnih.govelifesciences.org
Serum Choice Use of dialyzed Fetal Bovine Serum (dFBS).To eliminate unlabeled amino acids and other small molecules from the serum that would dilute the tracer. nih.govnih.gov
Preconditioning Cells are cultured in medium with unlabeled (¹²C) cystine for 24 hours before switching to ¹³C₆, ¹⁵N₂-Cystine medium.To allow cells to adapt to the experimental medium and reach a baseline metabolic state before labeling begins. elifesciences.orgnih.gov
Labeling Duration Varied from hours (2, 4 hrs) to days (24 hrs) depending on the target metabolite.To capture the dynamics of different metabolic pathways; rapid turnover pathways are captured at early time points, while steady-state labeling is assessed at later times. asm.orgnih.govbiorxiv.org
Tracer Concentration Ranged from 25 µM to 0.3 mM (300 µM).To provide sufficient label for detection while reflecting physiological or specific experimental conditions (e.g., cystine limitation). nih.govbiorxiv.org
Data Correction Correction for natural isotopic abundance.To accurately determine the true fractional enrichment from the tracer by accounting for naturally occurring heavy isotopes. nih.gov

Approaches for Administering DL-CYSTINE (15N2) in Experimental Systems

The method of administering DL-CYSTINE (15N2) depends largely on the experimental model.

In Vitro Systems (Cell Culture): The most direct approach for cell culture experiments is to supplement the growth medium with the labeled tracer. unibo.it As detailed previously, this often involves using a base medium that lacks unlabeled cystine, to which a known concentration of DL-CYSTINE (15N2) is added. nih.govnih.gov For example, in studies tracing cystine's role in glutathione synthesis, cells are incubated in a custom medium containing [¹³C₆, ¹⁵N₂]-L-Cystine for a set period before metabolites are extracted and analyzed. nih.govaacrjournals.org This method provides precise control over the tracer's availability to the cells.

Ex Vivo Systems (Tissue Slices): For ex vivo studies, freshly resected tissue slices can be maintained in a culture medium containing the stable isotope-enriched nutrient. nih.gov This approach allows for the investigation of metabolic activity in the context of the tissue's original three-dimensional architecture while eliminating the systemic influences present in a whole organism. nih.gov For instance, tissue slices can be incubated in a medium containing ¹³C₅, ¹⁵N₂-glutamine or other labeled precursors to trace metabolic pathways. nih.gov

In Vivo Systems (Animal Models): Administering tracers in live animals is more complex and can be achieved through several routes.

Dietary Supplementation: The labeled compound can be incorporated into a specially formulated diet. This method is suitable for long-term studies aiming to achieve whole-body labeling. pitt.eduplos.org For example, broiler chickens have been fed diets supplemented with L-(15N2) Cys over a period of 14 days to determine the efficiency of cysteine utilization for growth. researchgate.net

Bolus Injection or Infusion: For shorter-term studies or to investigate acute metabolic changes, the tracer can be administered directly into the bloodstream via intravenous (IV) injection or continuous infusion. nih.gov This provides rapid delivery and allows for precise control over the amount of tracer entering the system. While specific protocols for DL-CYSTINE (15N2) infusion are less commonly detailed than for other amino acids, the principles are transferable. For example, studies have used infusions of [U-¹³C₆]-cystine in mice to trace its metabolic fate in various tissues. biorxiv.org Another common approach is intraperitoneal injection. nih.gov

The choice of administration route in in vivo studies significantly influences the interpretation of the results, as it affects the rate of tracer delivery, its distribution among different organs, and the time required to reach isotopic steady state. nih.gov

The table below outlines different administration methods for cystine and other amino acid tracers in various experimental systems.

Experimental SystemAdministration MethodTracer ExamplePurposeStudy Reference
In Vitro (Cell Culture) Supplementation in custom, deficient medium.[¹³C₆, ¹⁵N₂]-L-CystineTo trace the incorporation of cystine into glutathione and other metabolites in cultured cancer cells. nih.govaacrjournals.org
In Vitro (Cell Culture) Supplementation in cysteine-free medium.¹³C₃,¹⁵N-cysteineTo examine the role of the cystine/glutamate (B1630785) antiporter in providing cysteine for glutathione synthesis. nih.gov
Ex Vivo (Tissue Slices) Incubation in medium with labeled nutrients.¹³C-enriched precursors (e.g., glucose, glutamine)To determine metabolic activity in fresh tissue slices while maintaining 3D architecture. nih.gov
In Vivo (Broiler Chickens) Daily dietary supplement.L-(15N2) CysTo determine the efficiency of dietary cysteine utilization for feather and body growth. researchgate.net
In Vivo (Rats) Feeding a specialized diet with ¹⁵N-enriched algal cells.¹⁵N-labeled amino acidsTo achieve long-term, whole-body metabolic labeling for quantitative proteomics. pitt.eduresearchgate.net
In Vivo (Mice) Continuous intravenous infusion.[U-¹³C₆]-cystineTo comprehensively interrogate cysteine metabolism across normal tissues and tumors. biorxiv.org
In Vivo (Humans) Continuous intravenous infusion.[³⁵S]cystineTo measure whole-body cysteine kinetics. researchgate.net

Applications of Dl Cystine 15n2 in Biochemical and Metabolic Research

Investigation of Nitrogen Metabolism and Dynamics

DL-CYSTINE (15N2) serves as a critical tracer for studying the complex network of nitrogen metabolism. kit.edu The ¹⁵N label allows for the precise tracking of nitrogen atoms as they are transferred from cystine to other molecules, providing a quantitative understanding of nitrogen flow within a biological system. kit.edunih.gov This approach is fundamental to deciphering how organisms assimilate, process, and redistribute this essential element.

By introducing DL-CYSTINE (15N2) into a biological system, scientists can monitor the rate at which the ¹⁵N label appears in other amino acids and nitrogen-containing compounds. This analysis of nitrogen flux reveals the primary pathways of nitrogen redistribution and identifies key metabolic hubs. For example, the transfer of the ¹⁵N-amino group from cystine to alpha-keto acids via transamination reactions can be quantified, highlighting the interconnectedness of amino acid pools. Studies using ¹⁵N tracers have been instrumental in creating detailed maps of nitrogen flow, showing, for instance, that glutamate (B1630785) often acts as a central node for nitrogen assimilation and donation in many organisms. nih.gov The rate of enrichment of ¹⁵N in molecules like glutamate, glutamine, and aspartate following administration of a ¹⁵N-labeled source provides direct measurement of the flux through these critical pathways. nih.gov

Table 1: Illustrative Example of ¹⁵N Enrichment in Amino Acids Following DL-CYSTINE (15N2) Administration

This table demonstrates hypothetical data on the percentage of ¹⁵N enrichment in various amino acids over time after introducing DL-CYSTINE (15N2) into a cell culture. This illustrates how nitrogen is redistributed from cystine to other amino acid pools.

Amino Acid2 hours6 hours12 hours24 hours
Alanine (B10760859)1.2%4.5%9.8%15.3%
Aspartate2.5%8.1%14.2%22.0%
Glutamate3.1%10.5%18.9%29.5%
Serine0.8%3.2%7.5%11.8%

DL-CYSTINE (15N2) is utilized to study the synthesis of new amino acids (de novo synthesis) and their subsequent turnover. When cells are supplied with this labeled compound, the ¹⁵N can be incorporated into other non-essential amino acids through various metabolic pathways. By measuring the rate of ¹⁵N incorporation, researchers can calculate the synthesis rates of these amino acids. Conversely, by monitoring the decline of the ¹⁵N signal in the amino acid pool after the removal of the labeled source, the turnover rate can be determined. These studies provide a dynamic view of how cells maintain amino acid homeostasis under different physiological conditions.

Elucidation of Protein Synthesis and Turnover Rates

The dynamics of the proteome are central to cellular function, and DL-CYSTINE (15N2) is a key reagent for measuring the rates of protein synthesis and degradation. nih.govnih.gov These measurements are crucial for understanding how cells adapt to internal and external stimuli. nih.gov

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics that relies on metabolic labeling. thermofisher.comchempep.com In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural isotope) amino acid, while another population is grown in a medium with a "heavy" (stable isotope-labeled) amino acid, such as DL-CYSTINE (15N2). thermofisher.comchempep.comchempep.com

After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the second cell population. nih.gov The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed. The mass difference between peptides containing the light and heavy cystine allows the mass spectrometer to distinguish between them and accurately quantify their relative abundance. This provides a precise comparison of protein expression levels between the two conditions. ckisotopes.com While lysine and arginine are the most commonly used amino acids in SILAC, cystine labeling can provide specific insights into proteins with unique cysteine content or those involved in sulfur metabolism. thermofisher.comnih.gov

Table 2: Representative Data from a SILAC Experiment Using DL-CYSTINE (15N2)

This table shows example results from a SILAC experiment comparing a control cell state to a treated state. The ratio (Heavy/Light) indicates the change in protein expression upon treatment.

Protein IDProtein NamePeptide SequenceH/L RatioRegulation
P04637Tumor suppressor p53DC NPIQC TGLR2.54Upregulated
P6225814-3-3 protein zetaYLAEVATGEQRC V0.48Downregulated
Q06830Peroxiredoxin-1VC PAGWKPGSK3.10Upregulated
P08670VimentinEMSTLVSC AR1.05Unchanged

Note: C represents the labeled Cystine residue.

Pulsed SILAC (pSILAC) is a variation of the SILAC method used to measure protein synthesis rates directly. chempep.comchempep.com Instead of labeling cells to full incorporation, a "pulse" of the heavy amino acid, like DL-CYSTINE (15N2), is added to the culture medium for a short period. chempep.comnih.gov During this pulse, newly synthesized proteins will incorporate the heavy amino acid. By measuring the ratio of heavy to light peptides at different time points after the pulse, researchers can calculate the synthesis rate for thousands of proteins simultaneously. This technique is particularly valuable for studying dynamic cellular processes, such as the response to stress or drug treatment, where protein synthesis rates can change rapidly. nih.gov

Metabolomic Profiling and Metabolic Flux Analysis (MFA)

DL-CYSTINE (15N2) is an invaluable tracer in the fields of metabolomics and Metabolic Flux Analysis (MFA). medchemexpress.com These disciplines aim to identify and quantify the full complement of small-molecule metabolites and map the rates of reactions in metabolic networks, respectively. medchemexpress.comnih.gov

By introducing DL-CYSTINE (15N2) into a system, the ¹⁵N label can be traced as it moves through interconnected metabolic pathways. medchemexpress.com For example, the nitrogen from cystine can be transferred to other molecules involved in central carbon metabolism, nucleotide synthesis, and the production of specialized metabolites like glutathione (B108866). Mass spectrometry or NMR spectroscopy is used to detect the ¹⁵N-labeled metabolites, and the pattern of label incorporation provides crucial data for MFA models. medchemexpress.comnih.gov These models can then calculate the flux, or rate, of individual reactions throughout the metabolic network. This approach, often using dual ¹³C and ¹⁵N labels, provides a comprehensive, quantitative picture of cellular metabolism in action, revealing how metabolic pathways are regulated and how they respond to genetic or environmental changes. nih.gov

Quantitative Metabolomics with DL-CYSTINE (15N2)

In the field of quantitative metabolomics, stable isotope-labeled compounds like DL-CYSTINE (15N2) serve as ideal internal standards. When analyzing biological samples, the precise quantification of metabolites can be challenging due to variations in sample preparation and instrument response. By adding a known amount of the labeled compound to the sample, these variations can be normalized.

DL-CYSTINE (15N2) is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass using mass spectrometry. This allows for accurate and precise measurement of the endogenous concentration of cystine and its related metabolites. For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, DL-CYSTINE (15N2) can be used as an internal standard to quantify the levels of unlabeled cystine in various biological matrices such as plasma and tissues nih.gov.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics, providing the accuracy needed to discern subtle metabolic changes in disease states or in response to therapeutic interventions.

ApplicationTechniqueRole of DL-CYSTINE (15N2)
Quantification of endogenous cystineLC-MS/MSInternal Standard
Pharmacokinetic studiesMass SpectrometryTracer

Delineation of Metabolic Pathway Activities

DL-CYSTINE (15N2) is instrumental in elucidating the complex network of metabolic pathways involving sulfur-containing amino acids. When introduced into a biological system, the ¹⁵N atoms act as a label, allowing researchers to track the transformation of cystine into various downstream metabolites.

Upon cellular uptake, cystine is reduced to cysteine. This ¹⁵N-labeled cysteine can then be incorporated into numerous metabolic pathways. Researchers can trace the ¹⁵N label to map the flow of nitrogen from cystine and identify the relative contributions of different pathways. This approach has been pivotal in understanding how cells utilize cysteine for processes such as protein synthesis, and the production of other crucial biomolecules nih.gov.

By monitoring the appearance of the ¹⁵N label in downstream metabolites over time, the activity of specific metabolic pathways can be quantified. This provides valuable insights into how metabolic fluxes are altered in different physiological and pathological conditions.

Studies on Glutathione Metabolism and Redox Homeostasis

Glutathione is a critical antioxidant that plays a central role in protecting cells from oxidative damage. The availability of cysteine is often the rate-limiting factor for glutathione synthesis. DL-CYSTINE (15N2) is an invaluable tracer for investigating the dynamics of glutathione metabolism and its role in maintaining redox homeostasis.

Glutathione Biosynthesis Pathway Tracing

The synthesis of glutathione is a two-step enzymatic process that combines glutamate, cysteine, and glycine. By supplying cells with DL-CYSTINE (15N2), the incorporation of the ¹⁵N-labeled cysteine into the glutathione molecule can be tracked. This allows for a direct measurement of the rate of de novo glutathione synthesis nih.govnih.gov.

This technique has been employed to study how various factors, such as oxidative stress or disease, impact the capacity of cells to produce glutathione. For example, by tracing the ¹⁵N label from cystine to glutathione, researchers can determine how cancer cells upregulate glutathione synthesis to cope with increased oxidative stress nih.gov. These studies have revealed that many tumors are highly dependent on the uptake of extracellular cystine for maintaining their glutathione levels and supporting their growth nih.gov.

PrecursorLabeled AtomKey Enzyme 1IntermediateKey Enzyme 2Final Product
DL-CYSTINE (¹⁵N 2) -> 2x Cysteine (¹⁵N )¹⁵N Glutamate-cysteine ligase (GCL)γ-Glutamylcysteine (¹⁵N )Glutathione synthetase (GSS)Glutathione (¹⁵N )

Role in Intracellular Thiol/Disulfide Redox Systems

The balance between thiols (like cysteine and reduced glutathione) and their oxidized disulfide forms (like cystine and glutathione disulfide) is crucial for maintaining cellular redox homeostasis. This balance, often referred to as the thiol/disulfide redox state, influences a wide range of cellular processes, including signal transduction and protein function nih.govnih.govmdpi.com.

The unique chemistry of the thiol group of cysteine makes it a key player in these redox processes nih.govnih.gov. By using DL-CYSTINE (15N2), researchers can investigate the dynamics of the cysteine/cystine redox couple and its interplay with the glutathione redox system. The ¹⁵N label allows for the differentiation between the exogenously supplied cystine and the pre-existing intracellular pools.

This enables the study of how cells regulate the uptake and reduction of cystine to maintain their intracellular cysteine levels and support the antioxidant capacity provided by the glutathione system. These investigations are critical for understanding how disruptions in thiol redox homeostasis contribute to various diseases.

Advanced Analytical Techniques for Dl Cystine 15n2 and Its Metabolites

Mass Spectrometry (MS) Based Quantification and Characterization

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and selectivity. tandfonline.com Various MS-based methods are utilized to study DL-CYSTINE (15N2).

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) for Fragmentation Analysis

High-resolution tandem mass spectrometry (HR-MS/MS) is instrumental in elucidating the structure of DL-CYSTINE (15N2) and its metabolites through detailed fragmentation analysis. The introduction of stable isotopes, such as ¹⁵N, creates minute but distinguishable mass differences that can be resolved with high-resolution instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers. acs.org This mass defect allows for the differentiation of labeled compounds from non-labeled counterparts. acs.org

In fragmentation analysis, the bonds within a molecule are cleaved, and the resulting fragment ions are analyzed. For cysteine-derived metabolites, fragmentation patterns can indicate the cleavage of nitrogen and sulfur bonds. acs.org The specific mass shifts induced by the ¹⁵N labels in the fragments provide definitive evidence of the label's position within the molecule. This technique is crucial for identifying and structurally characterizing novel metabolites of DL-CYSTINE (15N2) in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids, including DL-CYSTINE (15N2), in various biological matrices. thermofisher.com This method offers a direct analysis approach that often eliminates the need for time-consuming derivatization steps. restek.com Recent advancements in hydrophilic-interaction chromatography (HILIC) have improved the retention of polar compounds like amino acids, enabling their effective separation and subsequent detection by MS. restek.com

LC-MS/MS methods have been developed for the rapid and simultaneous quantification of multiple amino acids. For instance, a 13-minute direct analysis method can quantify 45 different amino acids in plasma. restek.com In the context of cysteine analysis, it's important to note that under the acidic conditions often used for protein precipitation, cysteine is readily oxidized to cystine. thermofisher.com LC-MS/MS can effectively quantify cystine, and by extension, infer the original cysteine concentration. The use of ¹⁵N₂-labeled cystine as an internal standard enhances the accuracy of these quantitative measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of amino acids, often requiring a derivatization step to increase the volatility of the analytes. mdpi.comchempep.com Trimethylsilylation is a common derivatization method, although it can present challenges such as derivative instability and multiplicity. mdpi.com Despite these challenges, GC-MS offers high sensitivity, with detection limits for tert-butyldimethylsilyl (tBDMS) derivatives of amino acids in the femtomole range. researchgate.net

GC-MS is particularly useful for tracing the metabolic fate of ¹⁵N-labeled precursors. nih.gov By analyzing the incorporation of the ¹⁵N label into various amino acids, researchers can study metabolic pathways and fluxes. nih.govresearchgate.net For example, studies have used GC-MS to follow the transfer of ¹⁵N from labeled alanine (B10760859) and glutamate (B1630785) into other amino acids in brain tissue. nih.gov The technique allows for the simultaneous detection and quantification of both unlabeled and isotopically labeled amino acid species, providing clear evidence of uptake and metabolism. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard for Quantification

Isotope dilution mass spectrometry (IDMS) is recognized as a gold standard for the accurate quantification of metabolites. isotope.com This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as DL-CYSTINE (15N2), to a sample as an internal standard. tandfonline.comnih.gov Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes and experiences the same ionization effects, correcting for sample loss during preparation and for matrix effects during analysis. tandfonline.com

IDMS is widely applied in clinical chemistry and metabolomics for the precise measurement of amino acids and other small molecules. isotope.com The use of ¹⁵N-labeled internal standards in LC-MS/MS-based IDMS allows for highly sensitive and selective quantification. tandfonline.com For example, ¹⁵N-labeled recombinant proteins can be used as internal standards for the absolute quantification of proteins like Cystatin C. nih.gov This approach significantly improves the accuracy and reliability of quantitative measurements in complex biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the structure, dynamics, and interactions of molecules at the atomic level. ckisotopes.com The incorporation of stable isotopes like ¹⁵N is a key strategy in biomolecular NMR. isotope.comisotope.com

Biomolecular NMR with 15N Enrichment

The use of ¹⁵N enrichment in biomolecular NMR has been a transformative development, enabling the study of larger and more complex proteins. chemie-brunschwig.chckisotopes.com The availability of ¹⁵N-labeled proteins allows for the use of three-dimensional ¹⁵N-dispersed NOESY experiments, which significantly improve signal dispersion and simplify spectra. chemie-brunschwig.chckisotopes.com This leads to more precise and efficient determination of protein structures in solution. ckisotopes.com

Isotope labeling enhances the dispersion of proton signals by correlating them with the chemical shifts of the directly bonded ¹⁵N nuclei. ucsb.edu This is particularly evident in 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra, where each amide proton-nitrogen pair in a protein gives a unique cross-peak, resolving the overlap often seen in 1D proton spectra. ucsb.edu Deuterium-induced shifts in ¹⁵N NMR spectra can also provide information about hydrogen bonding and the local environment of the labeled nitrogen atom. researchgate.net The chemical shifts of ¹⁵N nuclei are sensitive to their protonation state and local environment, providing detailed information on molecular interactions. nih.gov

Interactive Data Table: Analytical Techniques for DL-CYSTINE (15N2)

TechniqueSub-techniqueKey Application for DL-CYSTINE (15N2)
Mass Spectrometry (MS) High-Resolution Tandem Mass Spectrometry (HR-MS/MS)Detailed fragmentation analysis and structural elucidation of metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Direct quantification in biological fluids and separation of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives and tracing of metabolic pathways.
Isotope Dilution Mass Spectrometry (IDMS)Gold standard for accurate quantification using labeled internal standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Biomolecular NMR with 15N EnrichmentStructural and dynamic studies of proteins incorporating the labeled amino acid.

Application in Structural Biology and Protein Dynamics

The unique properties of proteins are intrinsically linked to their dynamic nature. rsc.org The ability of proteins to recognize ligands, catalyze complex reactions, and transmit signals is governed by a complex interplay of movements coded within their amino acid sequence. rsc.org Understanding these dynamics is a significant challenge in structural biology, as techniques like X-ray crystallography and cryogenic electron microscopy often provide time- and space-averaged snapshots of a protein's conformation. nih.gov

Stable isotope labeling, using isotopes such as ¹⁵N, is a powerful tool for investigating protein structure and dynamics. While direct research on DL-CYSTINE (15N2) in this context is specific, the principles of using ¹⁵N-labeled amino acids are well-established. When incorporated into proteins, these labeled amino acids act as probes for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The integration of experimental techniques like single-molecule fluorescence spectroscopy with molecular dynamic simulations helps to characterize the structural dynamics that link heterogeneous protein ensembles to their function. uchile.cl For instance, time-resolved X-ray crystallography coupled with a temperature jump can visualize atomic vibrations and subsequent structural fluctuations, providing insight into functional movements related to catalytic cycles. nih.gov Theoretical approaches are also vital, as they provide a significant portion of our current understanding of protein dynamics. rsc.org The study of protein motions is key to comprehending fundamental biological processes like enzyme catalysis and allosteric regulation. nih.gov Experimental methods like EF-X, which combines strong electric field pulses with time-resolved X-ray crystallography, aim to understand the mechanical basis of protein function by observing the resulting motions in detail. harvard.edu

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including cystine and its related compounds. sielc.comthermofisher.com It offers robust and reliable separation, which can be coupled with various detection methods such as UV-Vis, fluorescence, or mass spectrometry (MS) for sensitive and specific quantification. thermofisher.comnih.gov The development of universal HPLC and ultrahigh-pressure liquid chromatography (UHPLC) methods, often utilizing modern column technologies, allows for rapid analysis of various compounds. chromatographyonline.com

For the analysis of cystine and its precursor cysteine, preventing the auto-oxidation of cysteine during analysis is a critical step. nih.gov Derivatization with reagents like iodoacetic acid or maleimides is a common strategy to stabilize the molecule and facilitate separation. nih.gov However, many modern methods, particularly those coupled with mass spectrometry, eliminate the need for derivatization, thereby simplifying sample preparation and reducing analysis time. nih.gov

A variety of HPLC systems and consumables are available to meet diverse analytical challenges, from standard analytical separations to complex applications like 2D-LC and high-sensitivity proteomics and metabolomics. thermofisher.com

Reverse Phase HPLC Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of N-acetyl-L-cysteine (NAC) and its oxidized dimer, N,N'-diacetyl-L-cystine (Di-NAC). insights.bio This method is valuable for stability-indicating assays in various media, including cell culture media. insights.bioinsights.bio The separation is typically achieved on a C18 column, which is a nonpolar stationary phase. chromatographyonline.cominsights.bio

The mobile phase in RP-HPLC for these compounds usually consists of a mixture of an organic solvent, like acetonitrile (B52724) (ACN), and an aqueous buffer, often containing an acid like trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution. chromatographyonline.cominsights.bio Detection is commonly performed using a UV detector at a low wavelength, such as 212 nm or 220 nm, where these compounds absorb light. chromatographyonline.cominsights.bio

Method development in RP-HPLC often involves adjusting the gradient elution profile—the change in the mobile phase composition over time—to achieve optimal separation of the analytes from each other and from matrix components. chromatographyonline.com For instance, a shallow gradient can be used to resolve closely eluting isomers. chromatographyonline.com The robustness of RP-HPLC methods makes them suitable for quantifying amino acids from complex samples like peptide hydrolysates, often without the need for derivatization when coupled with mass spectrometry. nih.gov

Table 1: Examples of Reverse Phase HPLC Methods

Parameter Method 1 Method 2 Method 3
Analytes N-acetyl-L-cysteine (NAC), N,N'-diacetyl-L-cystine (Di-NAC) General Pharmaceutical Compounds Non-derivatized amino acids
Column YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) insights.bio Waters Cortecs C18+ (50 mm x 3.0 mm, 2.7 µm) chromatographyonline.com C18-based column nih.gov
Mobile Phase A Water with 0.1% TFA insights.bio 0.05% Formic Acid in water chromatographyonline.com 0.1% Formic Acid in water nih.gov
Mobile Phase B Acetonitrile with 0.1% TFA insights.bio Acetonitrile chromatographyonline.com Acetonitrile nih.gov
Elution Isocratic (4:96 v/v, ACN:Water) insights.bio Gradient (5-95% B) chromatographyonline.com Gradient (3-minute) nih.gov
Flow Rate 1.0 mL/min insights.bio 1.0 mL/min chromatographyonline.com Not specified
Temperature 25 °C insights.bio 35 °C chromatographyonline.com Not specified

| Detection | UV at 212 nm insights.bio | UV at 254 nm & MS chromatographyonline.com | MRM-MS nih.gov |

Ion Exchange Chromatography

Ion-exchange chromatography (IEC) is a classic and highly effective method for the determination of the amino acid composition of samples like pure proteins, feeds, and biological fluids. 193.16.218 This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. 193.16.218 For amino acid analysis, IEC is often coupled with post-column derivatization, for example with ninhydrin, followed by optical detection. 193.16.218europa.eu

The separation of cystine using IEC is particularly sensitive to the pH and temperature of the buffer. 193.16.218 These parameters must be carefully optimized to ensure that cystine is well-resolved from other amino acids, such as alanine and valine. 193.16.218 Generally, a lower pH and temperature will result in a longer retention time for cystine. 193.16.218

Different buffer systems, such as lithium or sodium-based buffers, can be employed to resolve specific separation challenges. 193.16.218 For instance, a lithium buffer system can be advantageous for analyzing free amino acids in complex biological fluids. 193.16.218 In the context of feed analysis, European Union regulations describe validated IEC methods for the determination of total and free amino acids, including cysteine and cystine. europa.eu A rapid method for analyzing cysteine and cystine in plasma utilizes an anion exchange column for separation followed by detection with a Fourier transform mass spectrometer (FTMS). nih.gov This approach allows for high-throughput analysis without derivatization. nih.gov

Table 2: Examples of Ion Exchange Chromatography Methods

Parameter Method 1 (General Amino Acid Analysis) Method 2 (Plasma Analysis)
Analytes Amino Acids (including Cystine) Cysteine, Cystine, and other thiols
Column Ion Exchange Column 193.16.218 Hamilton PRP-X110S Anion Exchange (2.1x100mm) nih.gov
Mobile Phase Buffers with controlled pH and ionic strength 193.16.218 A: 0.1% aq. formic acid/acetonitrile (1:1), B: 2.0% aq. formic acid/acetonitrile (1:1) nih.gov
Elution pH and temperature gradients 193.16.218 Gradient (0-100% B) nih.gov
Flow Rate Not specified 0.35 mL/min nih.gov

| Detection | Post-column derivatization (Ninhydrin) with VIS detection 193.16.218europa.eu | Electrospray Ionization Mass Spectrometry (ESI-MS) nih.gov |

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
DL-CYSTINE (15N2)DL-Cystine (incorporating two ¹⁵N isotopes)
Cysteine(2R)-2-amino-3-sulfanylpropanoic acid
Cystine(2R,2'R)-3,3'-Disulfanediylbis(2-aminopropanoic acid)
N-acetyl-L-cysteine (NAC)(2R)-2-(acetylamino)-3-sulfanylpropanoic acid
N,N'-diacetyl-L-cystine (Di-NAC)(2R,2'R)-2,2'-bis(acetylamino)-3,3'-disulfanediyldipropanoic acid
Acetonitrile (ACN)CH₃CN
Trifluoroacetic Acid (TFA)CF₃COOH
Formic Acid (FA)HCOOH

Investigation of Specific Metabolic and Cellular Pathways Using Dl Cystine 15n2

Cystine/Cysteine Transport Systems and Mechanisms

The uptake of extracellular cystine is a critical step for cellular biosynthesis, redox balance, and metabolism. nih.gov DL-CYSTINE (15N2) is instrumental in characterizing the transporters responsible for this process and the mechanisms that drive it.

Characterization of Amino Acid Transporters (e.g., System xc⁻)

System xc⁻ is a crucial amino acid antiporter that facilitates the cellular uptake of L-cystine in exchange for intracellular L-glutamate. nih.govfrontiersin.org This transporter plays a vital role in providing cysteine for the synthesis of glutathione (B108866) (GSH), a primary cellular antioxidant. nih.govfrontiersin.org The use of ¹⁵N-labeled cystine allows for precise measurement of the transporter's activity and kinetics. By monitoring the rate of ¹⁵N accumulation inside the cell, researchers can quantify cystine import.

System xc⁻ is a heterodimeric transporter composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2), linked by a disulfide bond. elsevierpure.comresearchgate.net Its activity is particularly significant in the central nervous system and in various cancer cells, where it helps counteract increased oxidative stress. nih.govfrontiersin.org Studies using labeled cystine can determine how the expression and activity of System xc⁻ are affected by different physiological and pathological conditions, such as oxidative stress or the presence of specific inhibitors. nih.govfrontiersin.org

Table 1: Key Amino Acid Transporters Involved in Cystine Transport This table is interactive and can be sorted by clicking on the headers.

Transporter System Subunit Composition Function Driving Force
System xc⁻ xCT (SLC7A11) / 4F2hc (SLC3A2) Imports L-cystine, exports L-glutamate (1:1 ratio) Glutamate (B1630785) gradient
System b⁰,⁺ BAT1 (SLC7A9) / rBAT (SLC3A1) Na⁺-independent transport of cystine, basic and neutral amino acids Amino acid gradient

| Cystinosin | CTNS protein | Exports cystine from the lysosome to the cytoplasm | Proton gradient |

Proton-Driven Transport Mechanisms

Beyond the plasma membrane, the transport of amino acids across organellar membranes is vital for cellular homeostasis. Cystinosin, a lysosomal cystine transporter, is a prime example of a proton-driven transport mechanism. nih.gov It is a member of the PQ-loop family of solute carriers that utilizes a proton gradient to drive the export of cystine from the lysosome into the cytoplasm. nih.govresearchgate.net Mutations in the gene encoding cystinosin lead to the lysosomal storage disorder cystinosis, characterized by the accumulation of cystine crystals within lysosomes. nih.gov

Studies using DL-CYSTINE (15N2) can be adapted for in vitro assays with isolated lysosomes (vesicles) to study the kinetics of cystinosin. By creating an artificial proton gradient and supplying ¹⁵N₂-cystine, the rate of its transport out of the vesicle can be measured using mass spectrometry. This approach helps to elucidate the molecular basis of cystine recognition and the coupling of its transport to proton movement. researchgate.netnih.gov Research has shown that cystine binding is coupled to the protonation of specific, clinically relevant aspartate residues buried within the transporter's structure. nih.gov

Sulfur Metabolism and Cysteine Catabolism Pathways

Once inside the cell, cystine is rapidly reduced to two molecules of cysteine. Labeled cysteine, originating from DL-CYSTINE (15N2), can then be traced as it enters various catabolic and metabolic pathways, primarily those involved in sulfur metabolism.

Conversion of Cysteine to Methionine (Transsulfuration)

The transsulfuration pathway is a key metabolic route that connects the metabolism of methionine and cysteine. wikipedia.org In mammals, this pathway primarily operates in the "reverse" direction, catalyzing the de novo synthesis of cysteine from homocysteine (a derivative of the essential amino acid methionine) and serine. nih.govfrontiersin.org This process is crucial for cysteine homeostasis, especially in tissues like the liver. nih.gov

The "forward" transsulfuration pathway, which converts cysteine to methionine, is primarily found in bacteria. wikipedia.org However, tracing studies using DL-CYSTINE (15N2) in mammalian systems are valuable to confirm the unidirectionality of the pathway under various conditions and to quantify any potential flux in the forward direction. The absence of the ¹⁵N label in the methionine pool after administration of ¹⁵N₂-cystine would confirm that cysteine is not a significant precursor for methionine synthesis in that specific biological context. nih.gov These tracer studies are essential for understanding how organisms maintain appropriate levels of these crucial sulfur-containing amino acids. nih.govmdpi.com

Table 2: Key Enzymes in the Transsulfuration Pathway (Reverse Direction) This table is interactive and can be sorted by clicking on the headers.

Enzyme Abbreviation Reaction Catalyzed Cofactor
Cystathionine β-synthase CBS Condensation of homocysteine and serine to form cystathionine Pyridoxal 5'-phosphate (PLP), Heme

| Cystathionine γ-lyase | CGL / CSE | Cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia | Pyridoxal 5'-phosphate (PLP) |

Production of Hydrogen Sulfide and Taurine

Cysteine is a primary substrate for the production of two important signaling and metabolic molecules: hydrogen sulfide (H₂S) and taurine.

Taurine: The biosynthesis of taurine from cysteine is a multi-step process. nih.gov The primary route involves the oxidation of the cysteine thiol group by cysteine dioxygenase (CDO), followed by decarboxylation to produce hypotaurine, which is then oxidized to taurine. youtube.com By tracing the ¹⁵N label from cystine, the flux through the taurine synthesis pathway can be quantified. medchemexpress.com This is important for understanding the regulation of taurine levels, which are critical for functions like bile salt conjugation, osmoregulation, and neuromodulation. nih.gov

Intermediary Metabolism and Crosstalk with Other Pathways

The metabolic fate of cysteine extends beyond sulfur-specific pathways, intersecting with central carbon and nitrogen metabolism. The nitrogen atom from cysteine, tracked using DL-CYSTINE (15N2), can be transferred to other molecules through transamination reactions.

For instance, the carbon skeleton of cysteine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or serve as a precursor for gluconeogenesis. kegg.jp The nitrogen atom can be transferred via transaminases to α-ketoglutarate to form glutamate, a central node in amino acid metabolism. nih.gov This ¹⁵N-labeled glutamate can then participate in numerous other reactions, donating its nitrogen for the synthesis of other non-essential amino acids and nitrogenous compounds. nih.gov

Stable isotope tracing with DL-CYSTINE (15N2) is a powerful method to map this metabolic crosstalk. nih.govfigshare.com By analyzing the ¹⁵N enrichment in a wide range of metabolites—from TCA cycle intermediates to other amino acids—a comprehensive picture of how cysteine metabolism is integrated with the broader cellular metabolic network can be constructed. nih.gov This approach is critical for understanding how cells adapt their metabolic wiring in response to different nutrient availability or stress conditions.

Integration with Tricarboxylic Acid (TCA) Cycle

DL-CYSTINE (15N2) serves as a powerful tool for tracing the metabolic fate of cystine and its constituent nitrogen atoms within central carbon metabolism. Upon cellular uptake, DL-cystine is reduced to two molecules of L-cysteine, each carrying a 15N-labeled amino group. The catabolism of this L-cysteine (15N) can proceed through several pathways that directly integrate with the Tricarboxylic Acid (TCA) cycle, a crucial hub for energy production and biosynthesis.

One major route involves the conversion of cysteine to pyruvate. nih.gov This process can occur through transamination, where the 15N-labeled amino group is transferred to an alpha-keto acid, such as alpha-ketoglutarate, forming 15N-glutamate. The remaining carbon skeleton is processed to yield pyruvate. This pyruvate can then enter the TCA cycle in two primary ways:

Conversion to Acetyl-CoA: Pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, which then condenses with oxaloacetate to initiate the TCA cycle.

Anaplerotic Reactions: Pyruvate can be carboxylated to form oxaloacetate, a direct intermediate of the TCA cycle, replenishing cycle components used for biosynthesis.

A second significant pathway connects cysteine metabolism to the TCA cycle via coenzyme A (CoA) synthesis. Cysteine is a precursor for the synthesis of CoA, which is essential for the formation of acetyl-CoA from various sources, including pyruvate and fatty acid oxidation. nih.gov Studies using isotopically labeled cysteine have shown that its carbon and nitrogen atoms are incorporated into acetyl-CoA, which then fuels the TCA cycle. nih.gov By tracing the 15N label from DL-CYSTINE (15N2), researchers can quantify the contribution of cysteine-derived nitrogen to the pool of other amino acids, like glutamate, through transamination reactions linked to TCA cycle intermediates. This reveals the dynamic interplay between amino acid metabolism and central energy pathways. nih.govnih.gov

Interplay with Carbon and Energy Metabolism

The metabolic pathways of DL-CYSTINE (15N2) extend beyond the TCA cycle, influencing broader carbon and energy metabolism. The catabolism of the resulting L-cysteine (15N) provides key intermediates that serve as carbon and energy sources for the cell. nih.govnih.gov As described previously, the generation of pyruvate from cysteine is a pivotal link. Pyruvate not only fuels the TCA cycle for ATP production but also serves as a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.

Furthermore, cysteine degradation can produce other organic compounds that supply metabolic pathways. nih.gov For instance, different catabolic routes can yield α-ketobutyrate and glutamate, which are further metabolized for energy or used in biosynthesis. nih.gov The use of DL-CYSTINE (15N2) allows for the precise tracking of the nitrogen atom's journey, illustrating how cysteine contributes to the cellular nitrogen pool, which is essential for the synthesis of other amino acids and nucleotides.

Research has demonstrated that cancer cells, in particular, can rely on cysteine as a carbon source to support their metabolic needs, promoting adaptation to metabolically stressful conditions. nih.gov The breakdown of cysteine provides carbon skeletons for fatty acid and amino acid synthesis, while also contributing to ATP production through the electron transport chain. nih.gov

Table 1: Metabolic Products of L-Cysteine Catabolism and Their Roles in Carbon/Energy Metabolism
Metabolic ProductMetabolic Pathway IntegrationPrimary Function/FateReference
PyruvateTCA Cycle, GluconeogenesisConverted to Acetyl-CoA for energy production or used for glucose synthesis. nih.gov
Acetyl-CoATCA Cycle, Fatty Acid SynthesisEnters the TCA cycle for ATP production; precursor for lipid biosynthesis. nih.gov
GlutamateAmino Acid Metabolism, TCA CycleParticipates in transamination reactions, can be converted to α-ketoglutarate (a TCA intermediate). nih.gov
TaurineBile Acid Conjugation, OsmoregulationA key biomolecule synthesized from cysteine. nih.govresearchgate.net
Hydrogen Sulfide (H₂S)Electron Transport Chain, SignalingCan donate electrons for ATP production; acts as a signaling molecule. nih.gov

Role in Cellular Redox Regulation and Oxidative Stress Studies

Assessment of Redox Homeostasis

DL-CYSTINE (15N2) is an invaluable tracer for investigating cellular redox homeostasis, which is the dynamic balance between oxidizing and reducing agents within a cell. The cystine/cysteine thiol/disulfide couple is a major contributor to the extracellular redox environment and a critical regulator of intracellular redox status. nih.govnih.govnoaa.gov Extracellular cystine is transported into cells and subsequently reduced to two molecules of cysteine. researchgate.net This reduction consumes cellular reducing equivalents, such as NADPH.

The intracellular L-cysteine, now containing the 15N label, becomes a central player in maintaining the highly reducing intracellular environment. nih.gov Cysteine itself is a potent antioxidant, capable of directly scavenging reactive oxygen species (ROS). nih.gov However, its most significant role in redox homeostasis is as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govmdpi.com

By supplying cells with DL-CYSTINE (15N2), researchers can monitor the rate of its uptake, its reduction to L-cysteine (15N), and its subsequent incorporation into the glutathione pool (forming 15N-GSH). Mass spectrometry-based techniques can then distinguish between pre-existing (unlabeled) GSH and newly synthesized (15N-labeled) GSH. This provides a direct measure of GSH synthesis and turnover rates, offering a dynamic assessment of the cell's capacity to respond to oxidative stress. nb-chenrun.com Alterations in the ratio of reduced cysteine to oxidized cystine (Cys/CySS) or reduced to oxidized glutathione (GSH/GSSG) are key indicators of redox imbalance and oxidative stress, conditions implicated in numerous diseases. nih.govnoaa.gov

Impact on Antioxidant Systems

The primary impact of DL-CYSTINE (15N2) metabolism on antioxidant systems is through the synthesis of glutathione (GSH). mdpi.com GSH is a tripeptide synthesized from glutamate, cysteine, and glycine. The availability of cysteine is the crucial limiting factor for this process. nih.gov Upon its formation from DL-CYSTINE (15N2), L-cysteine (15N) is incorporated into GSH, which then participates in numerous antioxidant defense mechanisms:

Direct ROS Neutralization: GSH can directly react with and neutralize various reactive oxygen species.

Enzymatic Detoxification: It serves as a cofactor for key antioxidant enzymes, such as glutathione peroxidases (GPx), which reduce hydrogen peroxide and lipid hydroperoxides, and glutathione S-transferases (GSTs), which conjugate toxins for excretion. mdpi.com

Regeneration of Other Antioxidants: GSH is involved in regenerating other antioxidants, like vitamins C and E, to their active, reduced forms.

Studies have shown that supplementing cells with cystine can significantly increase intracellular GSH levels, thereby enhancing the cell's antioxidant capacity and protecting against oxidative damage. nb-chenrun.comnih.gov This is particularly relevant in conditions of high oxidative stress, such as in certain cancer cells, where boosting GSH synthesis can help rebalance redox homeostasis. nih.gov By using the 15N2-labeled form, the direct contribution of exogenous cystine to the enhancement of these antioxidant defenses can be precisely quantified. Furthermore, cysteine residues within proteins, known as reactive thiols, are themselves critical components of the antioxidant system, acting as redox-sensitive molecular switches that regulate protein function in response to oxidative stress. mdpi.comnih.gov

Table 2: Effect of Cystine Supplementation on Antioxidant Markers in Docetaxel-Resistant A549/DTX Lung Cancer Cells
ConditionIntracellular ROS LevelIntracellular GSH LevelEffect on Antioxidant CapacityReference
Control (A549/DTX cells)HighLowImpaired antioxidant ability nih.gov
Cystine Supplementation (1.0 mM)Significantly reducedSignificantly increasedImproved antioxidant ability; rebalanced redox homeostasis nih.gov

Research Models and Systems Utilizing Dl Cystine 15n2

In Vitro Cellular and Subcellular Models

In vitro models are fundamental in dissecting the metabolic pathways involving cystine. The use of DL-CYSTINE (15N2) in these systems allows for precise measurement of metabolic fluxes and the elucidation of regulatory mechanisms under controlled experimental conditions.

Mammalian Cell Culture Systems (e.g., Fibroblasts, Macrophages, Cancer Cells)

DL-CYSTINE (15N2) and other isotopically labeled forms of cystine are extensively used in mammalian cell culture to study amino acid metabolism, particularly in the context of cancer and cellular stress responses. These tracers allow researchers to follow the journey of cystine from the extracellular environment into the cell and its subsequent metabolic fate.

In cancer research, labeled cystine is instrumental in studying how cancer cells highjack metabolic pathways to support their rapid proliferation and combat oxidative stress. For instance, studies in glioma and non-small cell lung cancer (NSCLC) cells have utilized 15N-labeled cystine to trace its uptake and incorporation into glutathione (B108866) (GSH), a critical antioxidant. chemie-brunschwig.chnih.gov This has revealed the dependency of certain cancer cells on the cystine/glutamate (B1630785) antiporter system xc- for cystine acquisition and the role of this pathway in maintaining redox homeostasis. nih.gov

Fibroblasts, particularly cancer-associated fibroblasts (CAFs), are key components of the tumor microenvironment. While direct studies using DL-CYSTINE (15N2) in fibroblasts are not extensively documented in the available literature, the general principles of stable isotope labeling are applied to understand their metabolic crosstalk with cancer cells. nih.gov For example, understanding how fibroblasts contribute to the nutrient pool, including amino acids like cysteine, within the tumor is an active area of investigation.

Macrophages, another crucial cell type in the tumor microenvironment, are also studied using stable isotope labeling techniques. science.gov Isotope-coded affinity tagging (ICAT) and stable isotope labeling with amino acids in cell culture (SILAC) are used to quantify protein expression changes in macrophages upon activation, for example, by lipopolysaccharide (LPS). science.gov While direct tracing with DL-CYSTINE (15N2) in macrophages is not explicitly detailed in the provided results, the methodologies demonstrate the feasibility of using labeled amino acids to understand macrophage biology, such as their inflammatory responses and interaction with cancer cells. science.govotsuka.co.jp

Table 1: Application of Labeled Cystine in Mammalian Cell Culture

Cell Type Research Focus Key Findings
Cancer Cells (Glioma, NSCLC, Pancreatic) Cystine uptake, Glutathione (GSH) synthesis, Metabolic reprogramming Demonstrated dependence on system xc- for cystine import and its role in antioxidant defense. chemie-brunschwig.chnih.gov
Fibroblasts (Cancer-Associated Fibroblasts) Tumor microenvironment metabolism, Crosstalk with cancer cells CAFs influence the tumor microenvironment through metabolic exchange. nih.gov
Macrophages Inflammatory response, Proteomics SILAC and ICAT methods identify protein regulation changes during macrophage activation. science.gov

Advanced In Vitro Models (e.g., Organoids, 3D Cultures)

Advanced in vitro models like organoids and 3D cultures are increasingly being used as they more accurately mimic the complex architecture and microenvironment of tissues compared to traditional 2D cell cultures. researchgate.netresearchgate.net The application of stable isotope tracers such as DL-CYSTINE (15N2) in these models provides a more physiologically relevant understanding of metabolism.

Patient-derived organoids (PDOs) from tumors, for example, have been shown to retain the characteristics of the original tumor and are valuable for studying tumor behavior and drug responses. researchgate.net In the context of pancreatic ductal adenocarcinoma (PDAC), a disease where cells are under significant metabolic stress, studies have used labeled cystine in tumoroid models. mdpi.com This allows for the investigation of how these cancer cells adapt to nutrient limitations, such as cystine scarcity, within the tumor microenvironment. mdpi.com

Human intestinal organoids (HIOs) are another example of a sophisticated 3D model used to study gut inflammation and fibrosis. nih.gov These models contain various cell types, including a mesenchymal component, and can be used to investigate epithelial-mesenchymal interactions. nih.gov While the direct use of DL-CYSTINE (15N2) in HIOs for metabolic tracing is an emerging area, the established use of these models for studying cellular interactions and responses to stimuli paves the way for future metabolic studies with labeled amino acids.

Table 3: Labeled Cystine in Advanced In Vitro Models

Model Type Research Area Potential Findings
Tumor Organoids (e.g., Pancreatic) Cancer metabolism, Nutrient stress adaptation Understanding how cancer cells survive and proliferate in nutrient-poor environments. mdpi.com
Human Intestinal Organoids Gut inflammation, Fibrosis, Cellular crosstalk Elucidating the metabolic interplay between different cell types in intestinal health and disease. nih.gov

In Vivo Animal Models for Systemic and Organ-Specific Studies

In vivo animal models are indispensable for studying the systemic effects of metabolic changes and the interplay between different organs. The use of DL-CYSTINE (15N2) in these models allows for the tracing of metabolic pathways in a whole-organism context.

Rodent Models (e.g., Mice)

Mouse models are widely used to investigate various human diseases, and stable isotope tracers are key to understanding the metabolic alterations that occur. ppjonline.org

In cancer research, mice bearing tumors are infused with labeled nutrients, including isotopically labeled cystine, to track metabolic fluxes within the tumor and surrounding tissues. nih.gov For example, in mouse models of lung cancer, this approach has been used to demonstrate how cancer cells increase cystine uptake to fuel glutathione synthesis, thereby protecting themselves from oxidative stress. nih.gov Similarly, in pancreatic cancer models, labeled cystine has been used to study how tumors adapt to the nutrient-deprived microenvironment. mdpi.com

Rodent models are also crucial for studying inherited metabolic disorders. In a mouse model of cystinuria, a disease characterized by the formation of cystine kidney stones, labeled cystine has been used as an internal standard to accurately quantify urinary cystine levels. This is essential for evaluating the efficacy of potential therapies aimed at reducing cystine excretion or increasing its solubility.

Table 4: Application of Labeled Cystine in Rodent Models

Model Disease Context Research Application
Tumor-bearing Mice (Lung, Pancreatic Cancer) Cancer Metabolism Tracing nutrient utilization by tumors and understanding metabolic adaptations. nih.govmdpi.com
Cystinuria Mouse Model Inherited Metabolic Disorder Quantifying urinary cystine levels to assess therapeutic interventions.

Plant-Parasite Interaction Models

The interaction between plants and parasitic organisms, such as nematodes, involves a complex molecular dialogue and a redirection of host nutrients to the parasite. Stable isotope labeling is a powerful technique to unravel these nutrient flows.

In the study of plant-parasitic nematodes, which pose a significant threat to agriculture, understanding how they acquire nutrients from their host is crucial for developing control strategies. Research has shown that sedentary nematodes induce the formation of specialized feeding sites in the host plant's roots, which act as metabolic sinks, drawing nutrients from the plant.

Stable isotope labeling experiments, for instance using 15N-labeled compounds, have been employed to trace the flow of nitrogen from the plant to the nematode. By supplying plants with a 15N-labeled nitrogen source, researchers can quantify the amount of plant-derived nitrogen that is assimilated by the nematodes. Such studies have demonstrated that nematode-secreted signaling molecules can enhance the uptake of nitrogen by the plant and its subsequent assimilation by the parasite. nih.gov While the specific use of DL-CYSTINE (15N2) is not explicitly detailed in the provided search results for this specific interaction, the methodology of using stable isotopes to trace nutrient pathways is a core principle in this field of research.

Table 5: Stable Isotope Labeling in Plant-Parasite Interaction Models

Model System Research Question Key Insight
Plant-Nematode Interaction Nutrient acquisition by parasite Quantification of nitrogen flow from the host plant to the parasitic nematode.

Future Directions and Emerging Research Avenues for Dl Cystine 15n2

Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Fluxomics)

The true potential of DL-CYSTINE (15N2) is unlocked when its application is integrated into multi-omics workflows, which simultaneously analyze different layers of biological regulation to create a comprehensive picture of a cell or organism's state. wisc.edu This approach moves beyond studying single molecules to understanding complex systems.

In proteomics , the study of proteins, DL-CYSTINE (15N2) can be used in metabolic labeling techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). thermofisher.comethz.ch In a typical SILAC experiment, one cell population is grown in a medium containing normal "light" amino acids, while another is grown in a medium with "heavy" amino acids like 15N-labeled cystine. thermofisher.com When the samples are combined and analyzed by mass spectrometry, the mass difference allows for the direct comparison and relative quantification of thousands of proteins between the two samples. thermofisher.comnih.gov This is invaluable for understanding how protein expression changes in response to stimuli or in disease states.

In metabolomics , which focuses on small-molecule metabolites, DL-CYSTINE (15N2) acts as a tracer to map the flow of nitrogen and carbon atoms through metabolic pathways. isotope.comckisotopes.com By introducing the labeled cystine into a biological system, researchers can track its conversion into downstream metabolites such as glutathione (B108866), taurine, and hydrogen sulfide. medchemexpress.combiorxiv.orgresearchgate.netmedchemexpress.com Mass spectrometry can distinguish between the labeled (heavy) and unlabeled (light) versions of these metabolites, revealing their rates of synthesis and consumption. ckisotopes.com

Metabolic Flux Analysis (MFA) , or fluxomics, takes this a step further by using computational models to calculate the rates (fluxes) of reactions throughout a metabolic network. mdpi.com Isotope-assisted MFA (iMFA) uses the labeling patterns from tracers like DL-CYSTINE (15N2) as a key input to quantify intracellular fluxes that cannot be measured directly. mdpi.comnih.gov This provides a dynamic view of cellular metabolism, revealing how pathways are rewired in response to changing conditions, such as in cancer cells adapting to a nutrient-poor environment. biorxiv.orgresearchgate.net For example, studies have used 15N2, 13C6-cystine to trace its metabolic fate in pancreatic cancer cells, providing insight into their adaptation to nutrient stress. biorxiv.org

Table 1: Integration of DL-CYSTINE (15N2) in Multi-Omics

Omics FieldApplication of DL-CYSTINE (15N2)Key Research FindingsRelevant Citations
ProteomicsMetabolic labeling (e.g., SILAC) to quantify relative protein abundance.Enables comparison of proteomes under different conditions (e.g., healthy vs. disease) by distinguishing between "heavy" and "light" proteins. thermofisher.com thermofisher.comethz.chacs.org
MetabolomicsTracer to follow the transformation of cystine into downstream metabolites.Identifies and quantifies key sulfur-containing metabolites like glutathione and taurine, revealing pathway activity. ckisotopes.combiorxiv.org isotope.comckisotopes.combiorxiv.orgresearchgate.net
Fluxomics (MFA)Provides isotopic labeling data to computational models for calculating reaction rates (fluxes).Quantifies the dynamic rewiring of metabolic pathways, offering insights into cellular adaptation and function under various states. mdpi.com mdpi.comnih.govresearchgate.net

Development of Novel Isotopic Labeling Strategies

The utility of DL-CYSTINE (15N2) is being enhanced through the development of more sophisticated isotopic labeling strategies. Early methods focused on steady-state labeling, where cells are grown for extended periods until a high level of isotope incorporation is achieved. nih.gov While effective for comparative studies, this approach provides only a static snapshot.

Current and future research is increasingly employing dynamic labeling methods. These experiments involve introducing the isotopic tracer for shorter periods, allowing researchers to measure the kinetics of isotope incorporation into downstream products. nih.gov This provides crucial information about the speed of metabolic pathways and the turnover rates of molecules, which are often more informative than simple concentration changes. ckisotopes.com

Another area of development is the use of multiple isotopic tracers simultaneously. For instance, combining DL-CYSTINE (15N2) with a carbon-13 labeled glucose or glutamine allows for the simultaneous tracing of nitrogen and carbon backbones through interconnected metabolic pathways. nih.govnih.gov This multi-tracer approach provides a more holistic view of cellular metabolism.

Furthermore, labeling strategies are being developed for more complex biological systems. While much of the foundational work has been done in cell culture, significant progress has been made in labeling whole organisms like rats. nih.gov An improved two-generation labeling protocol has been shown to achieve high (94%) 15N enrichment even in tissues with slow protein turnover, such as the brain. nih.gov This allows for the creation of highly enriched internal standards for quantitative mass spectrometry, enabling the study of disease models in a more physiologically relevant context. nih.gov

Refinement of Quantitative Analytical Methods for Enhanced Sensitivity and Specificity

Significant improvements in MS instrumentation have led to vast increases in sensitivity, accuracy, and resolution. buchem.com High-resolution mass spectrometers can easily distinguish between the small mass differences of isotope-labeled and unlabeled peptides, which is fundamental for quantitative proteomics and metabolomics. acs.org

Future refinements will focus on several areas:

Enhanced Sensitivity: Developing methods to detect and quantify very low-abundance proteins and metabolites. This is particularly important for studying rare cell populations or subtle metabolic changes.

Improved Specificity: Reducing analytical interference by separating the target molecule from a complex biological matrix. This involves optimizing sample preparation techniques and liquid chromatography (LC) methods that precede MS analysis.

Multiplexing Capabilities: Increasing the number of samples that can be analyzed in a single experiment. Techniques using isobaric tags, which are chemically identical but produce different reporter ions upon fragmentation in the mass spectrometer, allow for higher throughput. acs.org Hybrid methods that combine principles of both "heavy/light" labeling and isobaric tagging can further enhance multiplexing. acs.org

Standardization: The use of certified reference standards, such as commercially available DL-Cystine-15N2 solutions, is crucial for ensuring the accuracy and reproducibility of quantitative measurements across different laboratories. zeptometrix.com

Table 2: Advances in Quantitative Analytical Methods

Advancement AreaDescriptionImpact on DL-CYSTINE (15N2) Research
High-Resolution Mass SpectrometryInstruments capable of distinguishing very small mass differences.Allows for clear separation and accurate quantification of 15N-labeled and unlabeled molecules. acs.org
Advanced ChromatographyImproved separation of molecules before MS analysis.Increases specificity by reducing background noise and matrix effects, leading to more reliable quantification. buchem.com
Hybrid Quantification StrategiesCombining different labeling principles (e.g., SILAC and isobaric tags).Increases the number of samples that can be compared simultaneously (multiplexing), enhancing throughput and statistical power. acs.org
Certified Reference StandardsHighly purified labeled compounds with known concentrations.Ensures accuracy, precision, and inter-laboratory comparability of quantitative data. zeptometrix.com

Mechanistic Insights into Disease Pathogenesis and Cellular Adaptation

Perhaps the most significant future direction for DL-CYSTINE (15N2) research lies in its application to unravel the complex mechanisms underlying human diseases and the ways cells adapt to stress. By tracing the metabolic fate of cystine, researchers can gain fundamental insights into pathophysiology.

In cancer research, DL-CYSTINE (15N2) is used to study how tumors rewire their metabolism to support rapid growth and resist therapy. For example, studies have shown that pancreatic ductal adenocarcinoma (PDAC) cells adapt to cystine limitation—a common feature of the tumor microenvironment—by upregulating other metabolic pathways to survive. biorxiv.org Tracing the flow of labeled cystine revealed that under stress, these cells alter their dependence on different nutrient sources. biorxiv.org Similarly, in non-small cell lung cancer, understanding the metabolism of cysteine via the NRF2 pathway has identified metabolic liabilities that could be targeted therapeutically. nih.govelifesciences.org

In the context of genetic disorders, DL-CYSTINE (15N2) is instrumental. Cystinosis is a lysosomal storage disease caused by mutations in the CTNS gene, which leads to the toxic accumulation of cystine crystals inside cells. umich.edunih.gov Research using patient-derived cells helps elucidate how specific mutations affect the function of the cystinosin protein. nih.gov This knowledge is crucial for developing therapies aimed at restoring protein function or clearing the accumulated cystine. umich.edu

Studies on cellular adaptation use DL-CYSTINE (15N2) to understand how cells respond to various stressors, such as oxidative stress. Cysteine is a critical precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. nih.gov Tracing labeled cystine into the GSH pool allows researchers to measure the dynamics of the antioxidant response and how it is altered in diseases associated with oxidative stress, such as neurodegenerative disorders. nih.gov This can reveal adaptive mechanisms that protect cells from damage or maladaptive ones that contribute to disease progression. researchgate.net

Table 3: Mechanistic Insights from DL-CYSTINE (15N2) Studies

Research AreaDisease/ConditionMechanistic FindingRelevant Citations
OncologyPancreatic CancerRevealed that cancer cells adapt to cystine limitation by upregulating the oxidative pentose (B10789219) phosphate (B84403) pathway to support growth. biorxiv.org
Genetic DisordersCystinosisHelps correlate specific CTNS gene mutations with residual cystine transport activity, explaining different disease severities. umich.edunih.gov
Metabolic DiseaseMitochondrial DiseaseShowed that altered cystine metabolism (transsulfuration) helps compensate for defects in mitochondrial energy production. researchgate.net
Cellular AdaptationOxidative StressQuantifies the flux of cystine towards glutathione synthesis, providing a direct measure of the antioxidant response capacity. nih.govnih.gov

Q & A

Q. What are the optimal methods for synthesizing and characterizing DL-Cystine (¹⁵N₂) to ensure isotopic purity?

Methodological Answer: DL-Cystine (¹⁵N₂) synthesis typically involves isotope-labeled precursors like ¹⁵N-enriched ammonium salts. A common route includes the condensation of two cysteine molecules via oxidation, using reagents such as sodium hydroxide and catalysts like salicylaldehyde in aqueous media . Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and disulfide bond formation. Purity assessment should involve high-performance liquid chromatography (HPLC) coupled with UV detection to separate and quantify meso-cystine impurities, which can affect experimental reproducibility .

Q. How can researchers validate the isotopic labeling efficiency of DL-Cystine (¹⁵N₂) in metabolic studies?

Methodological Answer: Isotopic labeling efficiency is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify ¹⁵N incorporation. For example, hydrolyzing DL-Cystine (¹⁵N₂) to cysteine and analyzing the ¹⁵N:¹⁴N ratio via isotope ratio mass spectrometry (IRMS) ensures >98% isotopic enrichment . Contaminants like ¹⁵N-ammonium or nitrate (common in commercial ¹⁵N₂ gas) must be ruled out using Membrane Inlet Mass Spectrometry (MIMS) to avoid overestimating nitrogen fixation rates .

Q. What are the primary applications of DL-Cystine (¹⁵N₂) in biochemical research?

Methodological Answer: DL-Cystine (¹⁵N₂) is used to trace sulfur and nitrogen metabolism in protein folding studies and redox regulation assays . For example, in in vitro protein synthesis, it serves as a labeled substrate to monitor disulfide bond formation via radiolabeled or fluorescent tagging . In microbial nitrogen fixation studies, it helps quantify isotopic dilution effects when paired with ¹⁵N₂ gas tracer methodologies .

Advanced Research Questions

Q. How can experimental designs mitigate contamination risks when using DL-Cystine (¹⁵N₂) in nitrogen fixation assays?

Methodological Answer: Contamination from ¹⁵N-labeled ammonium or nitrate in commercial ¹⁵N₂ gas stocks (e.g., Sigma-Aldrich batches) can lead to artifactual nitrogen fixation rates . To mitigate this:

  • Pre-purify ¹⁵N₂ gas using cryogenic distillation or gas chromatography .
  • Include negative controls with unlabeled cystine to baseline ¹⁵N background levels.
  • Validate gas purity via gas chromatography-IRMS before incubation .
    Experimental protocols should align with reproducibility standards outlined in journals like Biogeosciences, which mandate detailed supplementary methods for tracer studies .

Q. What advanced techniques resolve contradictory data in sulfur/nitrogen cross-talk studies using DL-Cystine (¹⁵N₂)?

Methodological Answer: Contradictions often arise from isotopic exchange between cystine and environmental sulfur pools. To address this:

  • Use time-resolved X-ray absorption near-edge structure (XANES) spectroscopy to track sulfur redox states.
  • Pair stable isotope probing (SIP) with metagenomics to distinguish microbial assimilation pathways .
  • Apply kinetic modeling to account for isotopic dilution effects in dynamic systems, ensuring data are normalized to total nitrogen and sulfur pools .

Q. How can DL-Cystine (¹⁵N₂) be integrated into multi-omics workflows for systems biology research?

Methodological Answer: In multi-omics studies , DL-Cystine (¹⁵N₂) enables cross-validation of proteomic and metabolomic data. For example:

  • Proteomics : Use ¹⁵N-labeled cystine in pulse-chase experiments to quantify protein turnover rates via data-independent acquisition (DIA) mass spectrometry .
  • Metabolomics : Couple with ¹³C-glucose tracing to map sulfur-containing metabolite fluxes in cancer cell lines .
  • Data Integration : Apply pathway enrichment analysis tools (e.g., MetaboAnalyst) to correlate isotopic labeling patterns with transcriptomic datasets .

Q. What methodological safeguards ensure reproducibility in DL-Cystine (¹⁵N₂)-based studies?

Methodological Answer: Reproducibility requires:

  • Detailed supplemental protocols for synthesis, purification, and characterization, as per Beilstein Journal of Organic Chemistry guidelines .
  • Blinded analytical workflows : For MS data, use open-source software (e.g., MaxQuant) with shared parameter files to minimize batch effects .
  • Inter-laboratory validation : Share reference samples (e.g., ¹⁵N₂-cystine with certified purity) across collaborating labs to standardize results .

Data Analysis and Reporting

Q. How should researchers statistically analyze isotopic enrichment data from DL-Cystine (¹⁵N₂) experiments?

Methodological Answer: Use non-linear regression models to fit isotopic incorporation curves, accounting for metabolic pool dynamics. For low-abundance signals, apply Bayesian inference to estimate uncertainty in ¹⁵N:¹⁴N ratios . Report data using minimum information standards (e.g., MIAPE for proteomics), including raw MS spectra in public repositories like PRIDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.